methyl 2-[2-(2-benzamido-1,3-thiazol-4-yl)acetamido]benzoate
Description
Methyl 2-[2-(2-benzamido-1,3-thiazol-4-yl)acetamido]benzoate is a synthetic organic compound featuring a benzoate ester core linked via an acetamido group to a 1,3-thiazole ring substituted with a benzamido moiety. This structure combines aromatic (benzamido, benzoate) and heterocyclic (1,3-thiazole) elements, which are common in pharmaceuticals and bioactive molecules.
Properties
IUPAC Name |
methyl 2-[[2-(2-benzamido-1,3-thiazol-4-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-27-19(26)15-9-5-6-10-16(15)22-17(24)11-14-12-28-20(21-14)23-18(25)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUAVWJOVUHZAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(2-benzamido-1,3-thiazol-4-yl)acetamido]benzoate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .
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Step 1: Synthesis of Thiazole Ring
Reactants: α-haloketone, thioamide
Conditions: Acidic medium, typically using hydrochloric acid
Products: Thiazole derivative
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Step 2: Formation of Benzamido Group
Reactants: Thiazole derivative, benzoyl chloride
Conditions: Basic medium, typically using sodium hydroxide
Products: Benzamido-thiazole derivative
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Step 3: Coupling with Methyl 2-aminobenzoate
Reactants: Benzamido-thiazole derivative, methyl 2-aminobenzoate
Conditions: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Products: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the benzamido group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamido group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogenating agents like bromine or chlorine
Major Products
Oxidation: Oxidized thiazole derivatives
Reduction: Reduced benzamido derivatives
Substitution: Halogenated thiazole derivatives
Scientific Research Applications
Methyl 2-[2-(2-benzamido-1,3-thiazol-4-yl)acetamido]benzoate has been studied for various scientific research applications :
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory effects and potential use in drug development.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[2-(2-benzamido-1,3-thiazol-4-yl)acetamido]benzoate involves its interaction with specific molecular targets . The thiazole ring can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The benzamido group can interact with inflammatory pathways, reducing inflammation.
Comparison with Similar Compounds
Thiazole-Containing Benzoic Acid Derivatives
Compounds :
- 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS RN 65032-66-8)
- 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
Comparison :
| Feature | Target Compound | 2-/3-(2-Methyl-thiazolyl)benzoic Acids |
|---|---|---|
| Core Structure | Methyl benzoate ester | Benzoic acid |
| Thiazole Substituent | 2-Benzamido group at C4 | 2-Methyl group at C2 of thiazole |
| Molecular Weight | ~439.45 g/mol (estimated) | 219.26 g/mol |
| Functional Impact | Ester improves lipophilicity | Carboxylic acid enhances solubility |
The methyl-thiazole derivatives lack the benzamido and acetamido linkages present in the target compound, simplifying their structures. The carboxylic acid group in these analogs may limit blood-brain barrier penetration compared to the esterified target compound .
Cephalosporin Antibiotics with Thiazole Motifs
Compound : Cefiderocol tosilate sulfate hydrate (JAN)
Comparison :
| Feature | Target Compound | Cefiderocol |
|---|---|---|
| Core Structure | Benzoate ester + thiazole-acetamido | Cephalosporin β-lactam + complex side chains |
| Thiazole Substituent | Benzamido at C2 | 2-Amino-1,3-thiazol-4-yl with oxyimino group |
| Molecular Weight | ~439.45 g/mol (estimated) | 3043.50 g/mol (anhydrous) |
| Bioactivity | Undocumented (structural inference) | Broad-spectrum antibacterial activity |
Cefiderocol’s 2-amino-thiazole group and oxyimino side chain are critical for iron-chelation and Gram-negative bacterial targeting. The target compound lacks these features, suggesting divergent applications .
Heterocyclic Diversity: Tetrazole and Thiadiazole Analogs
Compound : (2R)-2-{(R)-2-(1H-tetrazol-1-yl)acetamidomethyl}-5-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
Comparison :
| Feature | Target Compound | Tetrazole/Thiadiazole Analog |
|---|---|---|
| Heterocycles | 1,3-Thiazole | Tetrazole, thiadiazole, thiazine |
| Key Groups | Benzamido, ester | Tetrazole-acetamido, thiadiazole-thioether |
| Potential Use | Hypothetical enzyme inhibition | Likely antibacterial (β-lactam-like core) |
The analog’s tetrazole and thiadiazole groups introduce additional hydrogen-bonding and electron-withdrawing effects, which could enhance stability or binding specificity compared to the simpler thiazole in the target compound .
Pharmaceutical Impurities with Thiazole Substituents
Compounds :
- Impurity-I : 1,3-Thiazol-5-yl-methyl carbamate derivative
- Impurity-L: Isopropyl-thiazole amino carbonyl derivative
Comparison :
| Feature | Target Compound | Impurity-I/L |
|---|---|---|
| Substituents | Benzamido, acetamido | Ethyl/isopropyl, methylamino groups |
| Synthetic Relevance | Likely intermediate or final product | By-products of thiazole alkylation steps |
These impurities highlight the synthetic challenges of modifying thiazole rings. The target compound’s benzamido group may require precise coupling conditions to avoid similar by-products .
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